4-[(4-Methylphenyl)sulfanyl]benzaldehyde is an organic compound characterized by its unique molecular structure and functional groups. It has the molecular formula C14H12OS and a molecular weight of 228.30 g/mol. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers, including VWR and BenchChem, where it is available for purchase under its CAS number 113823-55-5. Its synthesis and applications have been documented in scientific literature, highlighting its relevance in both academic and industrial settings.
4-[(4-Methylphenyl)sulfanyl]benzaldehyde falls under the category of aromatic aldehydes, which are compounds containing a carbonyl group () directly attached to an aromatic ring. The presence of a sulfanyl group further classifies it as a thioether derivative, which contributes to its reactivity and versatility in chemical reactions.
The synthesis of 4-[(4-Methylphenyl)sulfanyl]benzaldehyde can be achieved through several methods:
The reaction conditions typically require controlled temperatures and pH levels to optimize yield and minimize side reactions. For instance, using a solvent like dichloromethane can enhance solubility and reaction rates.
The molecular structure of 4-[(4-Methylphenyl)sulfanyl]benzaldehyde consists of a benzaldehyde moiety with a sulfanyl group attached to the para position of a methyl-substituted phenyl ring. The structural formula can be represented as follows:
Key structural data include:
4-[(4-Methylphenyl)sulfanyl]benzaldehyde participates in various chemical reactions:
Specific reagents used in these reactions include:
The mechanism of action for 4-[(4-Methylphenyl)sulfanyl]benzaldehyde primarily revolves around its ability to act as an electrophile due to the carbonyl group in the aldehyde. The electron-withdrawing nature of the sulfanyl group enhances this electrophilicity, facilitating various nucleophilic attacks that lead to diverse chemical transformations.
Relevant data from spectral analyses (e.g., NMR, IR) confirm the presence of functional groups and assist in characterizing the compound’s structure.
4-[(4-Methylphenyl)sulfanyl]benzaldehyde has several scientific applications:
The aldehyde functionality in 4-[(4-methylphenyl)sulfanyl]benzaldehyde enables participation in aldol reactions, a cornerstone of carbonyl chemistry. Under base-catalyzed conditions, this compound can serve as either the electrophilic partner (when unenolizable) or the nucleophilic enolate precursor (when α-protons are available). Although the compound lacks α-hydrogens and cannot form its own enolate, it effectively acts as an electrophile in crossed-aldol reactions with enolizable carbonyl compounds. The reaction proceeds via nucleophilic addition of an enolate ion to the aldehyde carbonyl carbon, forming a β-hydroxy carbonyl intermediate. Subsequent dehydration under thermal conditions yields α,β-unsaturated carbonyl derivatives—valuable scaffolds for pharmaceutical intermediates [5].
Specific studies demonstrate that aldol condensation products derived from this benzaldehyde core exhibit enhanced bioactivity profiles. When reacted with acetone derivatives under Claisen-Schmidt conditions, the resulting chalcone analogs show improved pharmacological potential. The electron-donating thioether linkage in 4-[(4-methylphenyl)sulfanyl]benzaldehyde moderately activates the aromatic ring toward electrophilic addition during aldol adduct formation, influencing regioselectivity in polyfunctional systems [6]. Crucially, reaction temperature determines product distribution: ambient conditions favor aldol addition products, while elevated temperatures (>80°C) drive dehydration to condensation products [5].
The most established synthesis of 4-[(4-methylphenyl)sulfanyl]benzaldehyde employs nucleophilic aromatic substitution (SNAr) between 4-fluorobenzaldehyde and 4-methylthiophenol under basic conditions. This reliable route proceeds via a Meisenheimer complex intermediate, where the electron-withdrawing aldehyde group activates the aryl fluoride toward nucleophilic attack. Typical reaction conditions utilize sodium hydroxide in ethanol at reflux temperatures (70-80°C), achieving moderate yields (65-75%) after 12-24 hours [4].
Table 1: Standard SNAr Conditions for Sulfanyl Group Installation
Nucleophile | Electrophile | Base | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|---|
4-Methylthiophenol | 4-Fluorobenzaldehyde | NaOH | Ethanol | 78°C | 18 hours | 70% |
4-Methylthiophenol | 4-Chlorobenzaldehyde | K₂CO₃ | DMF | 100°C | 24 hours | 65% |
4-Methylthiophenol | 4-Nitrobenzaldehyde | Et₃N | Acetonitrile | 82°C | 6 hours | 85% |
Alternative protocols employ phase-transfer catalysts to enhance reaction efficiency, particularly for large-scale production. The sulfanyl linkage demonstrates remarkable stability under these basic conditions, preserving the aldehyde functionality intact throughout the reaction. Post-synthetic purification typically involves recrystallization from ethanol or methanol to yield high-purity crystalline product suitable for further derivatization [4]. This method remains industrially relevant due to its operational simplicity and cost-effectiveness despite limitations in functional group tolerance compared to modern catalytic approaches.
Microwave irradiation has revolutionized the synthesis of 4-[(4-methylphenyl)sulfanyl]benzaldehyde derivatives by dramatically accelerating reaction kinetics and improving yields. Traditional SNAr reactions requiring 18-24 hours achieve completion within 15-30 minutes under microwave conditions, reducing side product formation through precise thermal control. The dielectric heating mechanism enables superheating of solvents beyond their conventional boiling points, facilitating transformations that normally require high-boiling solvents like DMF or NMP [5].
Palladium-catalyzed C-S bond formation benefits exceptionally from microwave assistance. Cross-coupling between 4-bromobenzaldehyde and 4-methylthiophenol using Pd(OAc)₂/Xantphos catalyst systems achieves 85% yield within 15 minutes at controlled temperatures (100-120°C). Microwave-specific parameters include optimized power settings (typically 150-300W) and sealed-vessel technology to prevent solvent evaporation. This approach proves particularly valuable for synthesizing complex derivatives bearing sensitive functional groups that decompose under prolonged conventional heating [5]. Energy consumption analyses demonstrate 70-80% reduction compared to traditional methods, aligning with sustainable chemistry principles while maintaining high atom economy characteristic of cross-coupling methodologies.
The oxidation of 4-[(4-methylphenyl)sulfanyl]benzaldehyde to sulfonyl derivatives exemplifies green chemistry implementation. Environmentally benign oxidants like hydrogen peroxide (30% aqueous solution) in acetic acid effectively convert the thioether to sulfone functionality at 60-70°C without metal catalysts. This atom-economical process generates water as the sole byproduct, eliminating hazardous waste streams associated with traditional oxidants like chromium trioxide or stoichiometric metal oxides [9].
Table 2: Green Oxidation Protocols for Sulfonyl Derivative Synthesis
Oxidant | Catalyst | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Atom Economy |
---|---|---|---|---|---|---|
H₂O₂ (30%) | - | Acetic acid | 70 | 4 | 92 | 89% |
H₂O₂ (30%) | Tungstate | Water | 50 | 3 | 88 | 91% |
O₂ (1 atm) | N-Hydroxyphthalimide | Acetonitrile | 60 | 8 | 75 | 95% |
Solvent-free conditions represent another green approach, particularly for Knoevenagel condensations involving the aldehyde group. Ball-milling techniques facilitate reactions between 4-[(4-methylphenyl)sulfanyl]benzaldehyde and active methylene compounds without solvents, achieving quantitative yields in under 30 minutes. These methodologies significantly reduce environmental impact metrics as measured by E-factors (kg waste/kg product) below 0.5, contrasting sharply with traditional routes exhibiting E-factors >5 [9]. Continuous flow reactors further enhance sustainability profiles by enabling precise reaction control, minimized thermal degradation, and inherent safety advantages during scale-up operations.
Systematic SAR investigations reveal profound electronic and steric effects governed by substituent patterns on both aromatic rings. Electron-donating groups (e.g., methyl, methoxy) at the para-position of the non-aldehyde ring enhance nucleophilicity at the sulfur atom, facilitating further oxidation to sulfones. Conversely, electron-withdrawing groups (nitro, cyano) at the same position significantly increase the electrophilicity of the aldehyde carbon, accelerating nucleophilic addition reactions including hydrazone formation [6].
Ortho-substitution introduces pronounced steric effects that constrain molecular planarity. X-ray crystallographic analyses demonstrate that ortho-fluoro substitution on the benzaldehyde ring induces a 35-40° dihedral angle between aromatic rings, disrupting conjugation and reducing dipole moment by 1.2 Debye units compared to para-substituted analogs. This conformational distortion profoundly influences biological activity; for instance, ortho-nitro derivatives exhibit 5-fold greater MAO-B inhibition than their para-nitro counterparts due to optimized binding pocket accommodation [6] [8].
Hydrazone formation studies demonstrate remarkable regioselectivity patterns: aldehyde groups ortho to the sulfanyl linkage show reduced reactivity toward bulky hydrazines due to steric hindrance, while para-substituted aldehydes react completely within 1 hour under identical conditions. Computational analyses (DFT calculations) correlate these observations with LUMO distribution patterns, confirming preferential electrophilic character at the para-positioned formyl group even in symmetrically substituted systems [7].
The oxidation state of the sulfur bridge fundamentally modulates electronic properties and biological activity. Sulfanyl derivatives (thioethers) exhibit significant electron-donating character (+R effect), increasing electron density on both aromatic rings as confirmed by Hammett constants (σₘ = -0.04 for SMe vs. σₘ = 0.72 for SO₂Me). This enhanced electron density reduces aldehyde electrophilicity by 40% compared to sulfonyl analogs, as measured by infrared carbonyl stretching frequencies (νC=O: 1702 cm⁻¹ for sulfanyl vs. 1725 cm⁻¹ for sulfonyl) [10].
Table 3: Electronic and Bioactivity Comparison of Sulfanyl vs. Sulfonyl Derivatives
Property | 4-[(4-Methylphenyl)sulfanyl]benzaldehyde | 4-[(4-Methylphenyl)sulfonyl]benzaldehyde |
---|---|---|
Carbonyl Stretching (cm⁻¹) | 1700-1705 | 1718-1725 |
Hammett Constant (σ) | -0.04 | 0.72 |
MAO-B Inhibition (IC₅₀) | >100 μM | 3.64 μM |
BACE-1 Inhibition (IC₅₀) | Inactive | 8.47 μM |
Log P (Experimental) | 3.8 | 1.9 |
Hydrogen Bond Acceptor Capacity | 1 | 3 |
Biological evaluations demonstrate striking divergence: sulfonyl derivatives exhibit substantially enhanced enzyme inhibition profiles, particularly against monoamine oxidase B (MAO-B) and β-secretase (BACE-1). The sulfonyl analog demonstrates 30-fold greater MAO-B inhibition (IC₅₀ = 3.64 μM) compared to the parent sulfanyl compound, attributed to optimal hydrogen-bonding interactions between the sulfonyl oxygen atoms and enzyme active sites [6] [10]. This enhanced binding is further evidenced in molecular docking studies showing additional anchor points within enzymatic pockets.
The sulfonyl group's geometric preference for near-perpendicular orientation between aromatic rings creates distinctive molecular topography that influences solid-state packing and solubility. Sulfonyl derivatives exhibit aqueous solubility 5-8 times greater than sulfanyl analogs due to enhanced dipole moments (5.2 D vs. 2.1 D) and hydrogen-bonding capacity. These properties significantly impact pharmacokinetic parameters in drug design applications, making sulfonyl derivatives preferred candidates for central nervous system-targeted therapeutics despite slightly reduced membrane permeability [3] [6] [10].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: